molecular formula C15H22N2O B255238 N'-(4-methylbenzylidene)heptanohydrazide

N'-(4-methylbenzylidene)heptanohydrazide

Cat. No.: B255238
M. Wt: 246.35 g/mol
InChI Key: WOANUMZZNGDURJ-FOWTUZBSSA-N
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Description

N'-(4-Methylbenzylidene)heptanohydrazide is a hydrazone derivative synthesized via the condensation of heptanohydrazide with 4-methylbenzaldehyde. This compound belongs to the broader class of benzylidene hydrazides, characterized by a Schiff base (C=N) linkage formed between a hydrazide and an aldehyde. The 4-methylbenzylidene moiety imparts lipophilicity, while the heptanoyl chain contributes to its aliphatic character.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]heptanamide

InChI

InChI=1S/C15H22N2O/c1-3-4-5-6-7-15(18)17-16-12-14-10-8-13(2)9-11-14/h8-12H,3-7H2,1-2H3,(H,17,18)/b16-12+

InChI Key

WOANUMZZNGDURJ-FOWTUZBSSA-N

SMILES

CCCCCCC(=O)NN=CC1=CC=C(C=C1)C

Isomeric SMILES

CCCCCCC(=O)N/N=C/C1=CC=C(C=C1)C

Canonical SMILES

CCCCCCC(=O)NN=CC1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Comparisons :

Compound Name Substituents/R-Groups Key Features Reference
N'-(4-Methylbenzylidene)heptanohydrazide Heptanoyl chain, 4-methylbenzylidene Aliphatic chain enhances lipophilicity; lacks aromatic substituents on acyl group Target
2-Chloro-5-nitro-N'-(4-methylbenzylidene)benzohydrazide Chloro, nitro on benzohydrazide Electron-withdrawing groups increase polarity; nitro group may enhance reactivity
(E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide Methoxy, nitro on benzohydrazide Methoxy group improves solubility; nitro stabilizes crystal packing via H-bonds
N'-(4-Methylbenzylidene)-4-methylbenzenesulfonohydrazide Sulfonyl group on hydrazide Sulfonyl group enhances acidity and metal-chelating capacity

Insights :

  • Lipophilicity: The heptanoyl chain in the target compound likely increases membrane permeability compared to aromatic acyl groups (e.g., benzohydrazides in ).
  • Polarity : Electron-withdrawing groups (e.g., nitro in ) increase polarity, affecting solubility and crystallinity.
  • Crystal Packing : Methoxy and nitro groups facilitate hydrogen bonding, as seen in , whereas aliphatic chains may reduce intermolecular interactions.

Comparison of Yields :

Compound Type Average Yield Reaction Conditions Reference
Simple benzylidene hydrazide 70–85% Ethanol, acetic acid, 4–6 h reflux
Sulfonohydrazide derivatives 60–75% Extended reflux (20 h)
Pyrazole-linked hydrazides 65–80% Multi-step synthesis

The target compound’s synthesis likely follows the simple condensation route, yielding ~70–80% under similar conditions .

Physicochemical Properties

Melting Points and Stability :

Compound Melting Point (°C) Notes Reference
This compound Not reported Predicted lower than aromatic analogs
H18 (naphthalenyl-substituted) 240–242 High due to aromatic stacking
2-Chloro-5-nitro derivative 210–215 (decomp.) Decomposition due to nitro group
Sulfonohydrazide analogs 180–200 Stabilized by sulfonyl H-bonds

The heptanoyl chain likely reduces melting points compared to rigid aromatic analogs.

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